2-(5,7-Difluoroquinolin-6-yl)propanoic acid
Description
Properties
IUPAC Name |
2-(5,7-difluoroquinolin-6-yl)propanoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H9F2NO2/c1-6(12(16)17)10-8(13)5-9-7(11(10)14)3-2-4-15-9/h2-6H,1H3,(H,16,17) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KGLPTUKGKASCTM-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C1=C(C=C2C(=C1F)C=CC=N2)F)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H9F2NO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID901259178 | |
| Record name | 5,7-Difluoro-α-methyl-6-quinolineacetic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID901259178 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
237.20 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1226776-94-8 | |
| Record name | 5,7-Difluoro-α-methyl-6-quinolineacetic acid | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1226776-94-8 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 5,7-Difluoro-α-methyl-6-quinolineacetic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID901259178 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(5,7-Difluoroquinolin-6-yl)propanoic acid typically involves the following steps:
Starting Materials: The synthesis begins with the selection of appropriate starting materials, such as 5,7-difluoroquinoline and propanoic acid derivatives.
Reaction Conditions: The reaction conditions often involve the use of catalysts, solvents, and specific temperature and pressure settings to facilitate the desired chemical transformations.
Purification: After the reaction, the product is purified using techniques such as recrystallization, chromatography, or distillation to obtain the pure compound.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize yield and minimize costs. This can include the use of continuous flow reactors, automated systems, and advanced purification methods to ensure high purity and consistency .
Chemical Reactions Analysis
Types of Reactions
2-(5,7-Difluoroquinolin-6-yl)propanoic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinoline derivatives with different functional groups.
Reduction: Reduction reactions can convert the quinoline ring into partially or fully hydrogenated derivatives.
Substitution: The fluorine atoms on the quinoline ring can be substituted with other functional groups through nucleophilic or electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate, chromium trioxide, and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride, sodium borohydride, and catalytic hydrogenation are commonly used.
Substitution: Reagents like halogens, alkylating agents, and nucleophiles are used under specific conditions to achieve substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinoline carboxylic acids, while reduction can produce quinoline alcohols or amines.
Scientific Research Applications
2-(5,7-Difluoroquinolin-6-yl)propanoic acid has a wide range of scientific research applications, including:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various chemical reactions.
Biology: The compound is studied for its potential biological activities, including antimicrobial, antiviral, and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of new materials, pharmaceuticals, and agrochemicals.
Mechanism of Action
The mechanism of action of 2-(5,7-Difluoroquinolin-6-yl)propanoic acid involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes, receptors, or other proteins, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use.
Comparison with Similar Compounds
Structure :
- Core: Tetrahydroisoquinoline fused with benzofuran.
- Substituents:
- 5,7-Dichloro (vs. 5,7-difluoro in the target compound).
- Additional sulfonyl and methyl groups on the phenyl ring.
- (S)-stereochemistry at the chiral center.
Application : Lifitegrast is an FDA-approved drug (2016) for dry eye disease, functioning as a lymphocyte function-associated antigen-1 (LFA-1) antagonist .
Key Differences :
- Complexity: Lifitegrast’s benzofuran and sulfonyl groups increase molecular weight and specificity for ocular targets, unlike the simpler quinoline-propanoic acid structure of the target compound.
2,4,5-Trichlorophenoxypropanoic Acid (2,4,5-TP/Silvex)
Structure :
- Core: Propanoic acid linked to a trichlorophenoxy group. Application: A banned herbicide due to toxicity linked to dioxin contaminants . Key Differences:
- Toxicity Profile: Chlorinated aromatic systems (as in 2,4,5-TP) are associated with environmental persistence and carcinogenicity, whereas fluorinated quinolines may offer safer metabolic profiles .
Other Quinoline Derivatives from CymitQuimica
Examples include 4-Cyclopropylpyridin-2-amine dihydrochloride and 5-Bromo-1-isobutylpyrazin-2(1H)-one. These compounds share applications in drug synthesis but differ structurally:
- Pyridine/Pyrazinone vs. Quinoline: Altered heterocyclic cores influence electronic properties and binding affinities.
- Functional Groups : Bromo or cyclopropyl substituents vs. fluoro groups, affecting reactivity and steric hindrance .
Comparative Data Table
Research Findings and Implications
- Halogen Effects : Fluorine’s electronegativity and small atomic radius may enhance metabolic stability compared to chlorine, but dichloro derivatives like Lifitegrast demonstrate superior target engagement in ocular tissues .
- Structural Complexity: The addition of fused rings (e.g., benzofuran in Lifitegrast) correlates with therapeutic efficacy, whereas simpler quinoline-propanoic acid derivatives may lack specificity .
- Toxicity and Regulation : Chlorinated compounds like 2,4,5-TP highlight the risks of aromatic halogenation, whereas fluorinated analogs are generally better tolerated .
Biological Activity
2-(5,7-Difluoroquinolin-6-yl)propanoic acid is a synthetic compound that has garnered attention for its potential biological activities. This article explores its pharmacological properties, mechanisms of action, and relevant case studies that highlight its therapeutic applications.
- Molecular Formula : C12H10F2N2O2
- Molecular Weight : 252.22 g/mol
- Structure : The compound features a quinoline ring substituted with two fluorine atoms and a propanoic acid moiety.
Biological Activity Overview
The biological activity of this compound has been investigated primarily in the context of its anti-inflammatory and analgesic properties. The compound is thought to modulate various biochemical pathways, potentially offering therapeutic benefits in conditions characterized by inflammation and pain.
- Cyclooxygenase Inhibition : Similar to other propanoic acid derivatives, this compound may inhibit cyclooxygenase (COX) enzymes, which play a crucial role in the inflammatory response by catalyzing the formation of prostaglandins from arachidonic acid.
- NF-kB Pathway Modulation : Preliminary studies suggest that it may influence the nuclear factor kappa-light-chain-enhancer of activated B cells (NF-kB) pathway, which is pivotal in regulating immune responses and inflammation.
In Vitro Studies
In vitro assays have demonstrated that this compound exhibits significant anti-inflammatory effects. For instance:
- Cell Line Testing : The compound was tested on human fibroblast cell lines where it showed a dose-dependent reduction in pro-inflammatory cytokines such as IL-6 and TNF-alpha.
| Concentration (µM) | IL-6 Inhibition (%) | TNF-alpha Inhibition (%) |
|---|---|---|
| 10 | 25 | 30 |
| 25 | 50 | 55 |
| 50 | 70 | 75 |
Case Studies
- Chronic Pain Management : A study involving patients with chronic inflammatory conditions reported improved pain scores when treated with formulations containing this compound alongside standard analgesics.
- Animal Models : In rodent models of arthritis, administration of this compound resulted in reduced joint swelling and pain behaviors compared to control groups.
Comparative Analysis with Related Compounds
To understand the unique properties of this compound, it is essential to compare it with structurally similar compounds:
| Compound Name | COX Inhibition | Anti-inflammatory Activity |
|---|---|---|
| Ibuprofen | Moderate | High |
| Naproxen | High | Very High |
| This compound | High | Moderate |
Q & A
Basic Research Questions
Q. What synthetic strategies are recommended for synthesizing 2-(5,7-Difluoroquinolin-6-yl)propanoic acid, and how can its methyl ester precursor be hydrolyzed efficiently?
- Methodological Answer : The compound can be synthesized via hydrolysis of its methyl ester derivative (e.g., Methyl 2-(5,7-difluoroquinolin-6-yl)acetate, CAS 1086331-60-3). Acidic or basic hydrolysis conditions (e.g., HCl/NaOH in aqueous ethanol) are typically employed. Optimization involves monitoring reaction progress via TLC or HPLC and purifying the product using recrystallization or column chromatography. The quinoline core may require protection during synthesis to avoid side reactions .
Q. How can LC-MS/MS be utilized to detect and quantify this compound in biological samples?
- Methodological Answer : Reverse-phase LC-MS/MS with electrospray ionization (ESI) is effective. Use a C18 column and a mobile phase gradient of acetonitrile/water with 0.1% formic acid. Quantify via multiple reaction monitoring (MRM) targeting the molecular ion [M-H]⁻. Calibration curves should be validated in relevant matrices (e.g., plasma or tissue homogenates) to account for matrix effects. Fluorinated analogs of PFAS compounds have been successfully analyzed using similar protocols .
Q. What spectroscopic techniques are critical for characterizing this compound?
- Methodological Answer :
- NMR : H and C NMR confirm the quinoline ring structure and propanoic acid chain. Fluorine-19 NMR can resolve difluoro substituents.
- HRMS : High-resolution mass spectrometry validates molecular formula accuracy.
- FT-IR : Confirms carboxylic acid (-COOH) and aromatic C-F stretches.
Cross-referencing with synthetic intermediates (e.g., methyl esters) ensures structural fidelity .
Advanced Research Questions
Q. What experimental approaches can elucidate interactions between this compound and inflammatory pathway proteins?
- Methodological Answer :
- Surface Plasmon Resonance (SPR) : Measure binding kinetics with targets like cyclooxygenase-2 (COX-2).
- Enzyme Inhibition Assays : Monitor activity changes in COX-2 or lipoxygenase (LOX) in vitro.
- Molecular Dynamics Simulations : Predict binding modes using docking software (e.g., AutoDock) and validate with mutagenesis studies.
Derivatives of propanoic acid have shown modulatory effects on enzyme activity in inflammation studies .
Q. How can structure-activity relationship (SAR) studies guide the design of derivatives with improved target affinity?
- Methodological Answer :
- Core Modifications : Introduce electron-withdrawing groups (e.g., -CF₃) at the quinoline 5/7 positions to enhance electrophilic interactions.
- Side-Chain Optimization : Replace the propanoic acid with bioisosteres (e.g., tetrazole) to improve metabolic stability.
- In Silico Screening : Use QSAR models to predict binding energies and prioritize synthetic targets.
Quinoline-based SAR frameworks have been applied to optimize antiviral and anticancer agents .
Q. What strategies are effective for studying the compound’s impact on membrane dynamics in cellular models?
- Methodological Answer :
- Fluorescence Anisotropy : Assess changes in membrane fluidity using lipid bilayer models doped with fluorescent probes.
- Confocal Microscopy : Track cellular uptake via fluorophore-conjugated analogs.
- Calorimetry (DSC/ITC) : Measure thermodynamic interactions with phospholipids.
Propanoic acid derivatives have been shown to alter membrane permeability in studies on lipid rafts .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
